
MC-Val-Cit-PAB-NH-C2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-NH-C2-NH-Boc is a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by cathepsin, an enzyme found in lysosomes, making it highly effective in targeted drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-NH-C2-NH-Boc involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. The key steps include:
Synthesis of Val-Cit-PAB: This involves the coupling of valine and citrulline with para-aminobenzyl alcohol (PAB).
Introduction of NH-C2-NH-Boc: The final step involves the coupling of the Val-Cit-PAB intermediate with NH-C2-NH-Boc under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
MC-Val-Cit-PAB-NH-C2-NH-Boc primarily undergoes cleavage reactions catalyzed by cathepsin. This cleavage releases the active drug from the antibody-drug conjugate.
Common Reagents and Conditions
Reagents: Common reagents include cathepsin enzymes and various solvents.
Conditions: The reactions are typically carried out under physiological conditions, mimicking the environment within lysosomes.
Major Products
The major product of the cleavage reaction is the active drug, which is released from the antibody-drug conjugate, allowing it to exert its therapeutic effects .
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-NH-C2-NH-Boc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its ability to be cleaved by cathepsin makes it an ideal linker for ADCs, which are used to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Applications in Biology
In biology, this compound is used to study the role of cathepsin in various cellular processes, including protein degradation and cell signaling .
Applications in Medicine
In medicine, this compound is a critical component of ADCs, which are used to treat various types of cancer. Its ability to release the active drug in response to cathepsin cleavage enhances the efficacy and safety of these therapies .
Applications in Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs, contributing to the development of new cancer treatments .
Mecanismo De Acción
MC-Val-Cit-PAB-NH-C2-NH-Boc exerts its effects through a cathepsin-mediated cleavage mechanism. Upon entering the lysosome, cathepsin cleaves the linker, releasing the active drug from the antibody-drug conjugate. This targeted release ensures that the drug is delivered directly to the cancer cells, enhancing its therapeutic efficacy while minimizing side effects .
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
MC-Val-Cit-PAB-PNP: A similar linker with a different functional group, used for the same purpose.
Uniqueness
MC-Val-Cit-PAB-NH-C2-NH-Boc is unique due to its specific design, which allows for efficient cleavage by cathepsin and targeted drug release. Its structure and functional groups are optimized for stability and efficacy in ADCs, making it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C36H54N8O10 |
|---|---|
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |
Clave InChI |
NBIUDKXQNRHCFG-YZNIXAGQSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




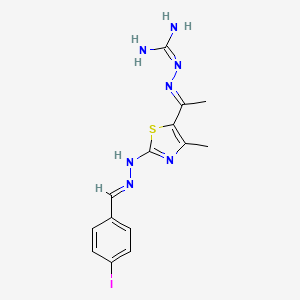
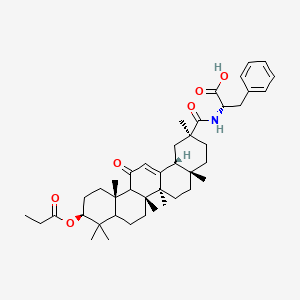

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)

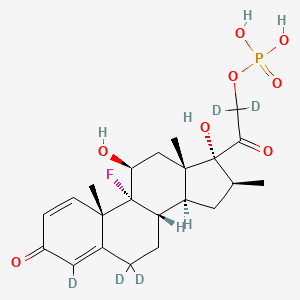
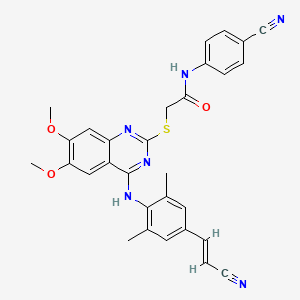
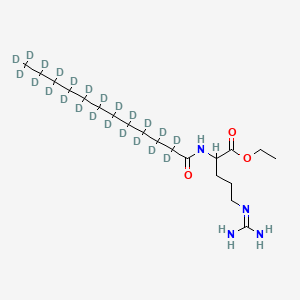

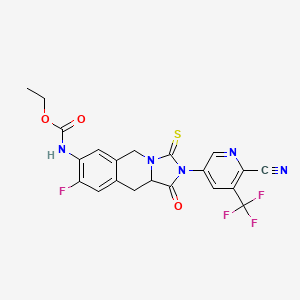
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
